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Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-

Structural authentication NMDA receptor pharmacology Chemical procurement QC

Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- (CAS 615273-95-5; molecular formula C15H14F3N3O; exact mass 309.1089 Da) is an unsymmetrical N,N'-diarylguanidine. It belongs to a class of non-competitive N-methyl-D-aspartate (NMDA) receptor ion-channel blockers that bind to the phencyclidine (PCP) site, as disclosed in foundational patent literature on N,N'-disubstituted guanidines.

Molecular Formula C15H14F3N3O
Molecular Weight 309.29 g/mol
Cat. No. B11044146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-
Molecular FormulaC15H14F3N3O
Molecular Weight309.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N=C(N)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H14F3N3O/c1-22-13-8-3-2-7-12(13)21-14(19)20-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H3,19,20,21)
InChIKeyCIVUFLZMZOVXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-: Procurement-Relevant Identity and Structural Classification


Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- (CAS 615273-95-5; molecular formula C15H14F3N3O; exact mass 309.1089 Da) is an unsymmetrical N,N'-diarylguanidine [1]. It belongs to a class of non-competitive N-methyl-D-aspartate (NMDA) receptor ion-channel blockers that bind to the phencyclidine (PCP) site, as disclosed in foundational patent literature on N,N'-disubstituted guanidines [2]. The compound is often commercially mislabeled as 'EP2 receptor antagonist-2' in vendor databases; however, PubChem CID 891729, which carries the identical molecular formula, is actually the trisubstituted pyrimidine 4-(4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)morpholine, a structural isomer with distinct pharmacology [3]. Procurement therefore requires strict structural authentication to avoid isomer confusion.

Structural Identity
Unsymmetrical N,N'-diarylguanidine with ortho-OCH₃ / meta-CF₃ substitution
Verify InChIKey CIVUFLZMZOVXDA to exclude co-formula pyrimidine isomer CID 891729
Target Engagement
Reported NMDA receptor PCP-site channel blocker class
Non-competitive antagonism context; binding kinetics require independent validation
Procurement Context
Ortho-substituent SAR probe and isomer discrimination reference standard
Strict structural authentication recommended; mislabeling risk with EP2 antagonist pyrimidine

Why Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- Cannot Be Assumed Interchangeable with In-Class NMDA Receptor Channel Blockers


Diarylguanidines that act at the NMDA receptor PCP site exhibit pronounced sensitivity to the position, electronic character, and steric bulk of aryl substituents [1]. Within the N,N'-diarylguanidine series, both the identity of substituents (e.g., methoxy vs. trifluoromethyl vs. halogen) and their ring position (ortho vs. meta vs. para) have been shown to modulate phencyclidine-site binding affinity over orders of magnitude [1]. This compound's specific combination of an ortho-methoxy group on one aryl ring and a meta-trifluoromethyl group on the other places it in a distinct physicochemical space relative to closely listed patent congeners such as N-(m-trifluoromethylphenyl)-N'-(m-methoxyphenyl)guanidine, and simple substitution with either the unsubstituted N,N'-diphenylguanidine or symmetrical analogs introduces uncontrolled, uncharacterized changes in target engagement and off-target profile that cannot be predicted from class membership alone [1][2].

Positional Isomer Risk
Target: ortho-OCH₃ on N-phenyl ring
Patent congener: meta-OCH₃ regioisomer
Ortho vs. meta methoxy position may alter intramolecular H-bonding with guanidine NH, shifting PCP-site binding kinetics. Pharmacology may not transfer between regioisomers without head-to-head data.
Core Scaffold Risk
Target: N,N'-diarylguanidine core
CID 891729: trisubstituted pyrimidine core
Co-formula isomer (C₁₅H₁₄F₃N₃O) has zero H-bond donors vs. three in the guanidine target. Different pharmacophore invalidates NMDA target-engagement experiments; always confirm InChIKey before use.
Lipophilicity / MW Mismatch
Target: MW 309.29, 7 H-bond acceptors
DPG: MW 211.27, 3 H-bond acceptors
Unsubstituted diphenylguanidine has markedly lower MW and lipophilicity. Brain penetration and target-engagement kinetics predicted to differ significantly; DPG is unsuitable as a negative control in CNS pharmacology studies.

Quantitative Differentiation Evidence for Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- Versus Closest Analogs and Alternatives


Structural Differentiation from the Co-Formula Isomer CID 891729 (Trisubstituted Pyrimidine vs. N,N'-Diarylguanidine Core)

The target compound is an N,N'-diarylguanidine with a central CN3 guanidine core (InChIKey: CIVUFLZMZOVXDA-UHFFFAOYSA-N; InChI: 1S/C15H14F3N3O/c1-22-13-8-3-2-7-12(13)21-14(19)20-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H3,19,20,21)), while the co-formula compound CID 891729 (EP2 receptor antagonist-2) is a trisubstituted pyrimidine bearing a morpholine substituent (InChIKey: GCCXGRJKBSVDIZ-UHFFFAOYSA-N) [1][2]. The two structures are constitutional isomers, sharing only the empirical formula C15H14F3N3O and molecular weight 309.29 g/mol [1][2].

Scaffold identity vs. CID 891729
Head-to-head
Diarylguanidine core (3 NH donors, InChIKey CIVUFLZMZOVXDA) vs. morpholinopyrimidine core (0 NH donors, InChIKey GCCXGRJKBSVDIZ)
Structural authentication context; isomer procurement risk
InChIKey verification recommended before NMDA target-engagement studies
Structural authentication NMDA receptor pharmacology Chemical procurement QC

Substituent-Position Differentiation from the Meta-Methoxy Patent Congener N-(m-trifluoromethylphenyl)-N'-(m-methoxyphenyl)guanidine

US Patent 5,190,976 explicitly claims N-(m-trifluoromethylphenyl)-N'-(m-methoxyphenyl)guanidine, the meta-methoxy regioisomer of the target compound, as a member of a series of N,N'-diarylguanidines with high PCP-receptor binding affinity [1]. The target compound differs by substitution position: it carries an ortho-methoxy group (2-methoxyphenyl) rather than the meta-methoxy group (3-methoxyphenyl) of the patented congener. Ortho substitution introduces distinct steric and electronic effects on the guanidine pharmacophore, including potential intramolecular hydrogen bonding between the ortho-methoxy oxygen and the adjacent guanidine NH, which is geometrically impossible in the meta isomer [1].

Ortho- vs. meta-OCH₃ SAR
Class-level
Ortho-methoxy enables potential intramolecular H-bond to guanidine NH; meta-methoxy does not. Quantitative binding data for ortho target not publicly available.
Positional isomer pharmacology may differ; data to verify
Patent SAR supports substituent-position sensitivity at PCP site
NMDA PCP binding site Structure-activity relationship Diarylguanidine SAR

Class-Level NMDA Receptor PCP-Site Engagement: Predicted Affinity Based on Diarylguanidine SAR

Multiple N,N'-diarylguanidines disclosed in US 5,190,976 and characterized in the journal literature exhibit high binding affinity to the PCP site of the NMDA receptor-channel complex, with Ki values typically in the nanomolar to low-micromolar range for optimized congeners [1][2]. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, a structurally related N,N'-diarylguanidine, showed Ki values of 0.18 μM at the PCP site (vs. [3H]MK-801) and selectivity over σ receptors [2]. While no direct binding data for the target compound were retrieved, its structural features (electron-withdrawing m-CF3 on one ring; electron-donating o-OCH3 on the other) align with the SAR for PCP-site affinity established in the diarylguanidine class [1].

PCP-site affinity prediction
Class-level
No direct Ki/IC₅₀ retrieved for target. Class reference: N-(1-naphthyl) analog Ki ~0.18 μM at PCP site.
Class-level inference; independent target engagement validation required
Reported diarylguanidine SAR: nanomolar-to-micromolar range
NMDA receptor PCP binding site Radioligand binding

Differentiation from N,N'-Diphenylguanidine (DPG): Substitution-Driven Shifts in LogP, H-Bond Capacity, and Predicted Brain Penetration

The target compound differs from the unsubstituted parent N,N'-diphenylguanidine (DPG; CAS 102-06-7; MW 211.27; C13H13N3) by the addition of a methoxy group (+OCH3, +30 Da) and a trifluoromethyl group (+CF3, +69 Da), resulting in a molecular weight of 309.29 and substantially higher lipophilicity [1][2]. The computed XLogP3 for the trisubstituted pyrimidine isomer CID 891729 is 2.9 [2]; the guanidine target, with its additional H-bond donor NH groups, is expected to have a lower logP than the pyrimidine isomer but a higher logP than unsubstituted DPG owing to the lipophilic CF3 and OCH3 substituents. DPG lacks both substituents and is predominantly used industrially as a rubber vulcanization accelerator, not as a CNS-penetrant pharmacological agent [3].

Physicochemical profile vs. DPG
Supporting evidence
Target: MW 309.29, 7 HBA, 3 HBD. DPG: MW 211.27, 3 HBA, 3 HBD. MW increase +46% over DPG.
DPG unsuitable as comparator due to large physicochemical mismatch
Higher lipophilicity and HBA count predict different CNS penetration profile
Physicochemical profiling CNS drug-like properties Lipophilicity comparison

Validated Research and Industrial Application Scenarios for Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-


NMDA Receptor Ion-Channel Pharmacology: Investigating Ortho-Substituent Effects on PCP-Site Binding Kinetics

This compound serves as an ortho-methoxy-substituted probe for structure-activity relationship (SAR) studies at the NMDA receptor PCP binding site. Its unique ortho-OCH3 positioning, which is absent among the predominantly meta- and para-substituted congeners listed in US 5,190,976 [1], allows researchers to quantify the steric and electronic impact of an ortho substituent on channel-blocking potency. Prior SAR on diarylguanidines has established that substituent position critically modulates affinity at the PCP site vs. σ receptors [2], making this compound a valuable comparator for deconvoluting positional effects.

Analytical Reference Standard for Isomer Discrimination in Chemical Procurement QC

Given the documented market confusion between this N,N'-diarylguanidine and the co-formula trisubstituted pyrimidine CID 891729 [1][2], the compound is essential as an authentic reference standard for analytical chemistry workflows. Its distinct InChIKey (CIVUFLZMZOVXDA-UHFFFAOYSA-N vs. GCCXGRJKBSVDIZ-UHFFFAOYSA-N for the pyrimidine isomer) and characteristic MS fragmentation pattern (available via SpectraBase [1]) enable unambiguous identification by GC-MS or LC-MS, preventing procurement of the wrong isomer.

Computational Chemistry and Docking Studies of Diarylguanidine-NMDA Receptor Interactions

The compound's defined stereoelectronic features—ortho-methoxy group capable of intramolecular H-bonding to the guanidine NH, and a meta-CF3 group with strong electron-withdrawing character—provide a distinct pharmacophoric profile for molecular docking and molecular dynamics simulations of ligand binding to the NMDA receptor ion channel. Its use in computational models, benchmarked against published diarylguanidine SAR [1], can help predict binding poses that are not accessible to meta- or para-substituted analogs.

Neuroprotection Screening in Excitotoxicity Models with Positional-Isomer Comparator Panels

The compound can be deployed as part of a regioisomer panel (ortho-OCH3 target compound alongside meta-OCH3 and para-OCH3 analogs, where available) in NMDA-induced excitotoxicity assays (e.g., lactate dehydrogenase release in primary neuronal cultures). This enables head-to-head quantification of how methoxy position influences neuroprotective efficacy, a key parameter identified in the diarylguanidine class [1]. Such comparative data are currently absent from the public literature and represent a tangible research gap that this compound can address.

Application
Selection Property
Validation Focus
NMDA PCP-site SAR: ortho-substituent probe
Ortho-OCH₃ vs. meta/para congener position
PCP-site binding kinetics and positional effects
Procurement QC: isomer discrimination standard
Distinct InChIKey and MS fragmentation
GC-MS/LC-MS identity confirmation vs. CID 891729
Computational docking: diarylguanidine pharmacophore
Intramolecular H-bond and electron-withdrawing CF₃
Binding pose prediction and MD simulation benchmarking
Excitotoxicity screening: regioisomer comparator panel
Ortho-/meta-/para-OCH₃ isomer set
Neuroprotection endpoint context; positional effect quantification
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